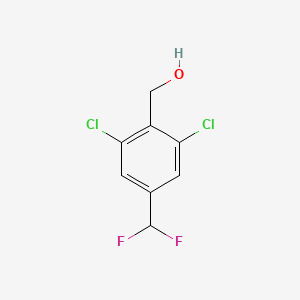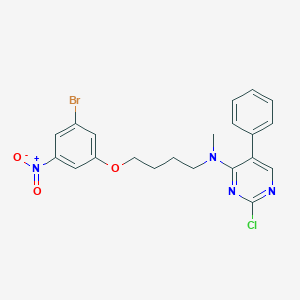![molecular formula C59H77N13O19 B13029621 (2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telomycin is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s. It has garnered attention due to its unique lytic mode of action, which is based on a specific interaction with the bacterial dimeric phospholipid cardiolipin . This compound has shown significant potential in combating bacterial infections, particularly those caused by Gram-positive bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Telomycin is produced by nonribosomal peptide synthetases, which are multi-enzyme complexes that assemble the compound without the direct involvement of ribosomes. The biosynthesis involves the incorporation of various amino acids and other building blocks into a cyclic structure .
Industrial Production Methods: For industrial production, telomycin is typically obtained through fermentation processes using strains of Streptomyces canus. The fermentation is carried out in tryptone soya broth at 28°C with continuous shaking. The process can take up to 10 days, after which the compound is extracted and purified using techniques such as sephadex fractionation .
Analyse Chemischer Reaktionen
Types of Reactions: Telomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving telomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products: The major products formed from these reactions are often derivatives of telomycin with altered functional groups. These derivatives are studied for their enhanced antibacterial activity and reduced toxicity .
Wissenschaftliche Forschungsanwendungen
Telomycin has a wide range of scientific research applications:
Wirkmechanismus
Telomycin exerts its antibacterial effects by interacting specifically with the bacterial dimeric phospholipid cardiolipin. This interaction disrupts the bacterial cell membrane, leading to cell lysis and death . The compound targets the bacterial cell membrane, making it effective against bacteria that have developed resistance to other antibiotics.
Vergleich Mit ähnlichen Verbindungen
Ambobactin: A telomycin-like cyclic depsipeptide antibiotic produced by Streptomyces ambofaciens.
Antibiotic LL-AO341β1: An analogue of telomycin produced by Streptomyces canidus.
Uniqueness: Telomycin’s unique mode of action, based on its specific interaction with cardiolipin, sets it apart from other antibiotics. This specificity makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Eigenschaften
Molekularformel |
C59H77N13O19 |
|---|---|
Molekulargewicht |
1272.3 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H77N13O19/c1-25(2)49(79)46-55(85)67-43(26(3)33-22-62-36-14-10-8-12-32(33)36)52(82)66-37(19-30-21-61-35-13-9-7-11-31(30)35)57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-51(81)38(24-73)65-41(77)20-34(60)58(88)89)54(84)68-44(28(5)74)53(83)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)70-46/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,83)(H,65,77)(H,66,82)(H,67,85)(H,68,84)(H,69,81)(H,70,86)(H,88,89)/b37-19+/t26?,27-,28-,29-,34-,38-,39-,40-,43+,44-,45-,46-,47-,48+,49-/m0/s1 |
InChI-Schlüssel |
KPBHKOJJGBSCIK-HXYJWIHSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N/C(=C/C3=CNC4=CC=CC=C43)/C(=O)N5CC[C@@H]([C@@H]5C(=O)O1)O)C(C)C6=CNC7=CC=CC=C76)[C@H](C(C)C)O)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(C(=O)NC(C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)N5CCC(C5C(=O)O1)O)C(C)C6=CNC7=CC=CC=C76)C(C(C)C)O)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


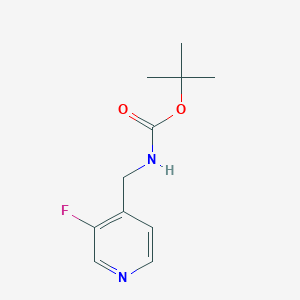

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol](/img/structure/B13029550.png)
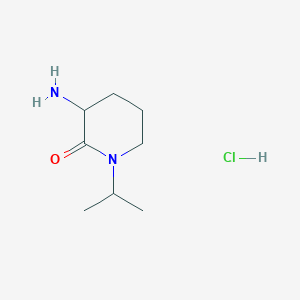

![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
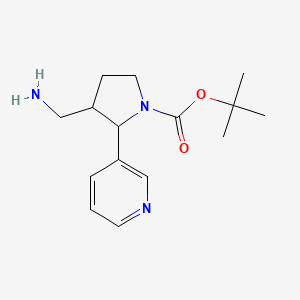
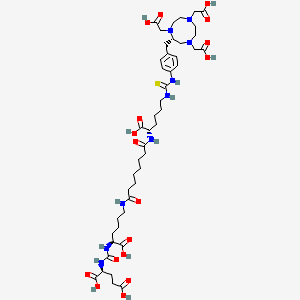
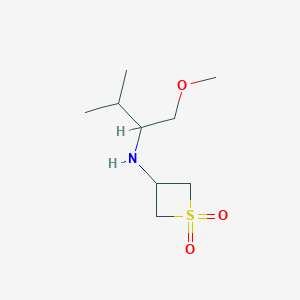
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)

![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
